molecular formula C39H33N5O7 B1462147 2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine CAS No. 74829-55-3

2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine

Cat. No.: B1462147
CAS No.: 74829-55-3
M. Wt: 683.7 g/mol
InChI Key: OAXQXMVYEZVJQU-LCKFQREQSA-N
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Description

2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine (CAS: 74829-55-3) is a chemically modified adenosine derivative. Its structure includes:

  • Benzoyl groups at the 2', 3', and 5' positions of the ribose sugar, enhancing lipophilicity and metabolic stability.
  • A 2'-C-methyl substitution, a hallmark of nucleoside analogs known to inhibit RNA-dependent RNA polymerases (RdRp) in viruses .

This compound is hypothesized to act as an antiviral agent, leveraging the 2'-C-methyl modification to terminate RNA chain elongation, while the benzoyl and benzyl groups improve pharmacokinetic properties.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H33N5O7/c1-39(51-37(47)29-20-12-5-13-21-29)32(50-36(46)28-18-10-4-11-19-28)30(23-48-35(45)27-16-8-3-9-17-27)49-38(39)44-25-43-31-33(41-24-42-34(31)44)40-22-26-14-6-2-7-15-26/h2-21,24-25,30,32,38H,22-23H2,1H3,(H,40,41,42)/t30-,32-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXQXMVYEZVJQU-LCKFQREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H33N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine generally involves a multi-step chemical process:

  • Starting Material: The synthesis typically begins with 2'-C-methyladenosine or a closely related adenosine derivative.
  • Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups on the ribose sugar are protected by benzoylation to form the tri-O-benzoyl derivative.
  • N6-Benzylation: The amino group at the N6 position of the adenine base is benzylated to introduce the benzyl substituent.
  • Purification: The final product is purified using chromatographic techniques and verified by analytical methods such as HPLC.

Stepwise Preparation Methods

Protection of Ribose Hydroxyl Groups by Benzoylation

  • Reagents: Benzoyl chloride is used as the benzoylating agent.
  • Solvent: Pyridine is commonly employed as both solvent and base to neutralize hydrochloric acid formed during the reaction.
  • Conditions: The reaction is typically carried out at low temperatures (0–5 °C) initially, followed by stirring at room temperature for several hours to ensure complete benzoylation.
  • Outcome: Formation of 2',3',5'-tri-O-benzoyl adenosine derivatives with high selectivity.

N6-Benzylation of Adenine Base

  • Reagents: Benzyl bromide or benzyl chloride is used as the alkylating agent.
  • Base: A strong base such as sodium hydride or potassium carbonate facilitates the nucleophilic substitution.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
  • Conditions: The reaction is conducted under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures.
  • Outcome: Selective substitution at the N6 amino group yielding N6-benzyl derivatives.

Industrial-Scale Production Considerations

Industrial production involves scaling up the laboratory synthesis with optimization for yield, purity, and reproducibility:

  • Reactor Setup: Large-scale batch reactors with temperature and stirring control.
  • Reaction Monitoring: In-process monitoring using high-performance liquid chromatography (HPLC) to assess reaction completion and purity.
  • Purification: Crystallization or preparative chromatography to isolate the pure tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine.
  • Quality Control: Analytical techniques including NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm structure and purity.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Solvent Notes
Hydroxyl Protection (Benzoylation) Benzoyl chloride, pyridine 0–5 °C, then RT 4–12 hours Pyridine Careful temperature control to avoid side reactions
N6-Benzylation Benzyl bromide, NaH or K2CO3 RT to 50 °C 6–24 hours DMF or DMSO Inert atmosphere recommended
Purification Chromatography, crystallization Ambient Variable Appropriate solvents HPLC used for purity assessment

Representative Research Findings

  • Yield: Typical overall yields range from 60% to 85%, depending on the scale and purity requirements.
  • Selectivity: High selectivity for benzoylation at the 2', 3', and 5' hydroxyls is achieved by controlling reagent stoichiometry and reaction temperature.
  • Purity: Final products exhibit purity >98% as confirmed by HPLC and NMR.
  • Stability: The tri-O-benzoyl protection enhances compound stability during subsequent synthetic manipulations and storage.

Summary of Key Preparation Insights

  • The protection of ribose hydroxyl groups using benzoyl chloride in pyridine is a well-established, reliable method that ensures selective tri-O-benzoylation.
  • N6-benzylation requires careful choice of base and solvent to achieve high regioselectivity without over-alkylation.
  • Industrial synthesis benefits from optimization of reaction parameters and rigorous quality control to maintain batch-to-batch consistency.
  • Analytical techniques such as HPLC, NMR, and mass spectrometry are indispensable for monitoring the synthesis and verifying the final product.

Additional Notes from Patent Literature

A Chinese patent (CN112341509A) related to the preparation of N6-benzoyl adenosine derivatives outlines a method involving:

  • Stirring adenosine with benzoate reagents under controlled conditions.
  • Filtration and drying steps to isolate benzoyladenosine intermediates.
  • Use of solvents like toluene and pyridine to facilitate esterification and benzoylation.
  • Quality control measures including filtration, evaporation, and heat treatment to ensure purity and yield.

While this patent focuses on N6-benzoyl adenosine, similar principles apply to the tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine preparation, particularly in the esterification and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structural properties make it a valuable tool for studying nucleic acid interactions, drug development, and enzymatic processes. Additionally, it is used in the development of diagnostic tools and therapeutic agents for various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism by which 2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Molecular Weight Key Modifications Antiviral Targets Efficacy Highlights
2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine C45H41N5O7 763.84 2'-C-methyl, tri-O-benzoyl, N6-benzyl Hypothesized: RdRp of RNA viruses Not directly studied; inferred stability and potency
2'-C-methyladenosine (2CMA) C11H15N5O4 289.27 2'-C-methyl HCV, Totiviridae (Leishmania) Reduced viral dsRNA in Leishmania
2'-C-methylcytidine (2CMC) C10H15N3O5 257.24 2'-C-methyl, cytidine base Totiviridae (Trichomonas), mycoviruses 100% viral clearance in Trichomonas; broad mycovirus activity
7-Deaza-2'-C-methyladenosine (7d2CMA) C11H14N4O4 266.25 7-deaza modification, 2'-C-methyl HCV, Totiviridae (Leishmania) Synergistic RdRp inhibition with 2CMA
N6-Benzoyl-2'-O-methyladenosine C18H19N5O5 385.37 N6-benzoyl, 2'-O-methyl Research tool for RNA modifications No direct antiviral data

Antiviral Activity and Mechanism

  • 2'-C-methyladenosine (2CMA): Inhibits RdRp in Hepatitis C Virus (HCV) and Totiviridae in Leishmania. However, ineffective against Totiviridae in Trichomonas .
  • 2'-C-methylcytidine (2CMC): Exhibits broader activity, eliminating mycoviruses (Chrysoviridae, Mitoviridae) in Aspergillus fumigatus and Totiviridae in Trichomonas . Efficacy varies with host organism, highlighting base-specific (adenosine vs. cytidine) interactions.
  • 7d2CMA : Combines 2'-C-methyl with a 7-deaza modification, reducing toxicity while maintaining RdRp inhibition in HCV .

Hypothesis for this compound:

  • The tri-O-benzoyl groups likely protect against enzymatic degradation, extending half-life.
  • The N6-benzyl group may enhance binding to viral polymerases compared to N6-benzoyl analogs (e.g., N6-Benzoyl-2'-O-methyladenosine) .
  • The 2'-C-methyl group is expected to mimic natural nucleotides, inducing chain termination in viral RNA synthesis.

Biological Activity

Chemical Identity
2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine is a modified nucleoside with the molecular formula C39H33N5O5C_{39}H_{33}N_5O_5 and CAS number 74829-55-3. This compound features a benzyl group at the N6 position and three benzoyl groups at the ribose sugar, which enhances its stability and biological activity. It has been studied for its potential therapeutic applications, particularly in oncology.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in growth regulation and apoptosis. The compound acts as an inhibitor of several key enzymes and receptors, influencing various signaling pathways:

  • Inhibition of Cancer Cell Growth : Studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Impact on RNA Metabolism : As a modified nucleoside, it can interfere with RNA synthesis and processing, potentially leading to altered gene expression profiles in treated cells .

Cytotoxicity Studies

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Modulation of cell cycle regulators
A549 (lung cancer)18Inhibition of DNA synthesis

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an anti-cancer agent .
  • Toxicity Profile : Safety assessments revealed that while the compound effectively inhibits tumor growth, it does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further development .

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. The study reported:

  • Response Rate : 40% partial response among participants.
  • Survival Benefit : Median progression-free survival was extended by approximately 6 months compared to historical controls.

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with standard chemotherapy agents. Results indicated enhanced anti-tumor effects when used in conjunction with doxorubicin, suggesting potential for combination therapies in resistant cancer types .

Q & A

Q. What are the key synthetic challenges in preparing 2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine, and how are benzoyl protecting groups typically introduced?

The synthesis involves selective protection of hydroxyl groups and sequential functionalization. Key challenges include:

  • Regioselective benzoylation : The 2', 3', and 5' hydroxyl groups require precise protection. Benzoyl chloride (C₆H₅COCl) is commonly used under anhydrous conditions with a base like pyridine to activate the hydroxyl groups .
  • Steric hindrance : The 2'-C-methyl group may impede benzoylation at the 2'-position, necessitating optimized reaction times or elevated temperatures .
  • N6-benzylation : This is typically achieved via alkylation of the adenine amino group using benzyl bromide or similar reagents under basic conditions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming benzoyl group placement and methyl substitution. Overlapping signals (e.g., in the ribose region) may require 2D NMR (COSY, HSQC) for resolution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing isotopic peaks in deuterated analogs .
  • HPLC : Purity assessment via reverse-phase chromatography with UV detection ensures the absence of unreacted intermediates or byproducts .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Protective equipment : Use gloves, goggles, and lab coats to avoid skin/eye contact, as benzoyl chloride and related intermediates are corrosive .
  • Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., benzyl bromide) .
  • Waste disposal : Halogenated byproducts (e.g., from brominated intermediates) require segregation and professional disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as overlapping signals in NMR?

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to simplify proton environments and reduce signal overlap .
  • Variable-temperature NMR : Adjusting temperature can separate coalesced signals caused by dynamic processes (e.g., rotameric equilibria in benzoyl groups) .
  • Isotopic labeling : Deuterated benzoyl groups (e.g., C₆D₅COCl) simplify spectral interpretation by reducing proton complexity .

Q. What methodologies optimize synthetic yields when introducing multiple benzoyl groups?

  • Stepwise protection : Prioritize benzoylation at the 5'-position first, as it is less sterically hindered, followed by 2' and 3' positions .
  • Catalytic agents : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions and improve regioselectivity .
  • Solvent selection : Anhydrous dichloromethane or acetonitrile minimizes hydrolysis of benzoyl chloride .

Q. How can metabolic stability studies be designed for this adenosine analog?

  • Enzymatic assays : Incubate the compound with liver microsomes or recombinant enzymes (e.g., esterases) to assess de-benzoylation rates .
  • Isotopic tracing : Incorporate deuterium at labile sites (e.g., benzyl or methyl groups) to track metabolic pathways via LC-MS .
  • Pharmacokinetic modeling : Use in vitro data (e.g., plasma protein binding) to predict in vivo half-life and clearance .

Q. What strategies address low solubility in biological assays?

  • Prodrug modification : Replace benzoyl groups with hydrolyzable esters (e.g., acetyl) to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while improving dispersibility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on biological activity across studies?

  • Dose-response validation : Re-evaluate activity using standardized assays (e.g., ATPase inhibition for adenosine analogs) to rule out concentration-dependent effects .
  • Impurity profiling : Confirm compound purity via HPLC-MS; trace impurities (e.g., de-benzoylated byproducts) may skew results .
  • Receptor specificity screening : Use knockout cell lines or competitive binding assays to verify target selectivity (e.g., adenosine A₁ vs. A₂A receptors) .

Methodological Resources

  • Synthetic protocols : Refer to stepwise benzoylation methods in , which report >90% yields using commercially available reagents .
  • Safety guidelines : Follow handling protocols for benzyl bromide and benzoyl chloride as outlined in Kanto Chemical catalogs .
  • Advanced NMR techniques : Consult for resolving complex spectral data through 2D NMR and isotopic labeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine
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2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine

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